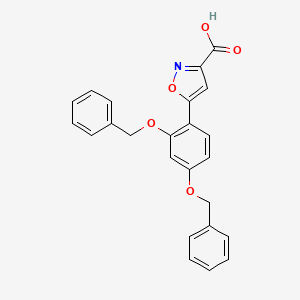
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or alkynes . For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions has been reported to yield 5-substituted isoxazoles efficiently . Another method involves the use of metal-free synthetic routes, such as the enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and metal-free methods are particularly advantageous for industrial applications due to their efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s isoxazole ring is particularly reactive towards electrophilic and nucleophilic reagents.
Common Reagents and Conditions
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity . For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its anti-inflammatory activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Exhibits cytotoxic effects against cancer cell lines.
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Shows antiviral activity.
Uniqueness
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid stands out due to its unique substitution pattern on the isoxazole ring, which imparts distinct biological activities and reactivity
Propriétés
Formule moléculaire |
C24H19NO5 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-24(27)21-14-23(30-25-21)20-12-11-19(28-15-17-7-3-1-4-8-17)13-22(20)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,26,27) |
Clé InChI |
VMKZXBGYSMHRET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC(=NO3)C(=O)O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)
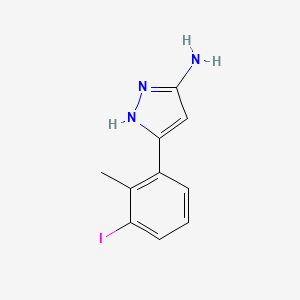


![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
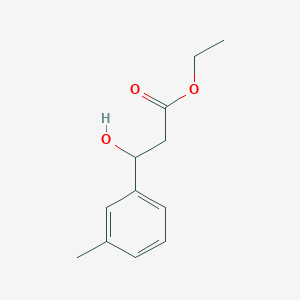
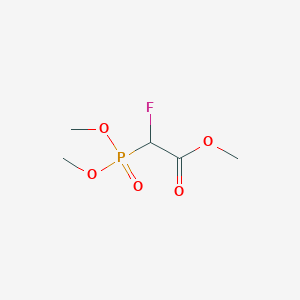
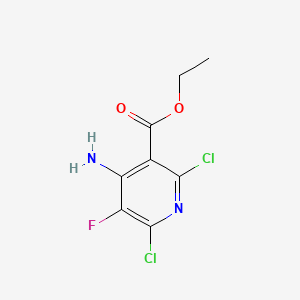

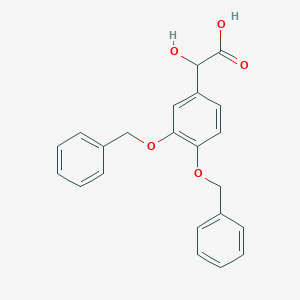
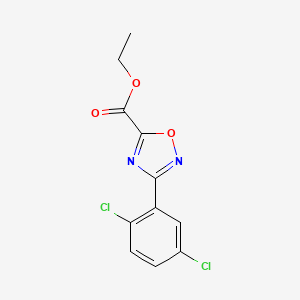
![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
